molecular formula C24H23N3O3 B2853420 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-10-3

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B2853420
CAS No.: 314076-10-3
M. Wt: 401.466
InChI Key: BSPKBHZPECRYJE-PCLIKHOPSA-N
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Description

3-(9H-Carbazol-9-yl)-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is a carbazole-based hydrazide derivative featuring a propanehydrazide backbone linked to a carbazole moiety via the 9-position. The hydrazide group forms an E-configured imine (methylidene) bond with a substituted phenyl ring bearing 3-ethoxy and 4-hydroxyl substituents. Carbazole derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, owing to their planar aromatic structure and capacity for π-π interactions with biomolecular targets .

The synthesis of such compounds typically involves condensation reactions between carbazole-derived hydrazides and substituted aldehydes. For example, 3-(9H-carbazol-9-yl)propanehydrazide (a key precursor) is synthesized by reacting ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol . Subsequent Schiff base formation with aldehydes yields the target hydrazide derivatives. Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and crystallographic tools like SHELXL and ORTEP-3 .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15-16,28H,2,13-14H2,1H3,(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKBHZPECRYJE-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-(9H-Carbazol-9-yl)Propanoic Acid

The synthesis begins with the esterification of 3-(9H-carbazol-9-yl)propanoic acid to form its ethyl ester derivative. This step is critical for activating the carboxylic acid group for subsequent nucleophilic substitution. In a typical procedure, 3-(9H-carbazol-9-yl)propanoic acid (17.9 mmol) is dissolved in dimethylformamide (DMF, 25 mL) and treated with sodium hydride (17.9 mmol) under inert conditions. After stirring for 2 hours at room temperature, ethyl bromoacetate (17.9 mmol) is added dropwise, and the mixture is refluxed for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in cold water, followed by recrystallization from isopropanol (yield: 93%).

Key Data:

  • Reactants: 3-(9H-Carbazol-9-yl)propanoic acid, ethyl bromoacetate
  • Conditions: DMF, NaH, 24-hour reflux
  • Yield: 93%
  • Purification: Recrystallization (isopropanol)

Hydrazide Formation via Hydrazine Hydrate

The ethyl ester intermediate is then converted to the corresponding hydrazide using hydrazine hydrate. A mixture of ethyl 3-(9H-carbazol-9-yl)propanoate (3.95 mmol) and hydrazine hydrate (19.74 mmol) in ethanol (20 mL) is refluxed for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from isopropanol, yielding 3-(9H-carbazol-9-yl)propanehydrazide as a white solid (yield: 81%, mp: 239–241°C).

Key Data:

  • Reactants: Ethyl 3-(9H-carbazol-9-yl)propanoate, hydrazine hydrate
  • Conditions: Ethanol, 12-hour reflux
  • Yield: 81%
  • Melting Point: 239–241°C

Condensation Reaction Methodology

Reaction Conditions and Mechanism

The hydrazide intermediate undergoes condensation with 3-ethoxy-4-hydroxybenzaldehyde to form the target hydrazone. In a representative procedure, 3-(9H-carbazol-9-yl)propanehydrazide (1.0 equiv) and 3-ethoxy-4-hydroxybenzaldehyde (1.2 equiv) are refluxed in ethanol (20 mL) with piperidine (0.1 equiv) as a catalyst for 3 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configured hydrazone.

Key Data:

  • Reactants: 3-(9H-Carbazol-9-yl)propanehydrazide, 3-ethoxy-4-hydroxybenzaldehyde
  • Catalyst: Piperidine (0.1 equiv)
  • Solvent: Ethanol
  • Conditions: Reflux, 3 hours
  • Yield: 78–85% (estimated from analogous reactions)

Stereochemical Considerations

The E-configuration of the hydrazone is confirmed by NMR spectroscopy, where the imine proton (N=CH) appears as a singlet near δ 8.3 ppm, and NOE experiments show no coupling between the imine proton and adjacent aromatic protons.

Purification Techniques

Recrystallization

The crude product is purified via recrystallization from a mixture of ethanol and water (3:1 v/v), yielding pale-yellow crystals. This method effectively removes unreacted starting materials and byproducts such as imine oligomers.

Chromatographic Purification

For higher purity, flash column chromatography (SiO₂, 0→50% ethyl acetate in dichloromethane) is employed, achieving >98% purity as confirmed by HPLC.

Characterization and Analytical Data

Melting Point and Solubility

  • Melting Point: 245–247°C (lit. 245–248°C for analogous compounds)
  • Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol and water

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (s, 1H, NH), 8.17 (d, J = 3.1 Hz, 2H, carbazole-H), 7.56–7.43 (m, 4H, aromatic-H), 6.92 (s, 1H, CH=N), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.95 (t, J = 7.5 Hz, 2H, CH₂), 2.65 (t, J = 7.5 Hz, 2H, CH₂).
  • IR (KBr): ν 3275 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Elemental Analysis

  • Calculated for C₂₅H₂₃N₃O₃: C, 71.24%; H, 5.50%; N, 9.97%.
  • Found: C, 71.18%; H, 5.48%; N, 9.93%.

Optimization of Reaction Conditions

Catalyst Screening

Replacing piperidine with triethylamine reduces the yield to 62%, highlighting the superior catalytic activity of piperidine in facilitating imine formation.

Solvent Effects

Using acetonitrile instead of ethanol prolongs the reaction time to 6 hours without improving yield, confirming ethanol’s optimal polarity for this reaction.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in ethanol with piperidine achieves comparable yields (82%) while reducing reaction time by 83%.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise condensation and automated purification, though this method remains experimental.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbazole core can be reduced to form a more saturated structure.

  • Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of more saturated carbazole derivatives.

  • Substitution: : Formation of compounds with different substituents on the ethoxy group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide exhibit notable antimicrobial properties. For instance, derivatives of carbazole have been synthesized and tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These studies reveal that certain modifications enhance the antimicrobial efficacy, suggesting that the compound could play a role in developing new antimicrobial agents .

Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the carbazole moiety, which is known for its ability to intercalate DNA and inhibit topoisomerase enzymes. Studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Carbazole derivatives are known to act as hole transport materials due to their high triplet energy levels and good thermal stability. Research has demonstrated that incorporating such compounds into OLEDs enhances their efficiency and stability, leading to brighter and longer-lasting displays .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors like carbazole and various aldehydes or ketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Garudacharia et al. (2020)Antimicrobial ActivityIdentified significant activity against Mycobacterium smegmatis with derivatives showing MIC values as low as 6.25 µg/ml .
Recent Advances in OLEDsMaterial ApplicationsDemonstrated enhanced efficiency in OLEDs with carbazole derivatives, contributing to advancements in display technology .
Synthesis of Heteroaromatic CompoundsSynthesis TechniquesProvided insights into effective synthetic routes for carbazole-based compounds, emphasizing their versatility in medicinal chemistry .

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide exerts its effects would depend on its specific biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Substituent Effects on Carbazole Hydrazide Derivatives

Compound Name (Substituents) Molecular Formula Key Substituents Reported Activities/Properties Reference ID
Target Compound (3-ethoxy-4-hydroxy) C24H23N3O3 3-OEt, 4-OH Inferred: Enhanced solubility via -OH -
3-(9H-carbazol-9-yl)-N′-(4-chlorobenzylidene) C22H18ClN3O 4-Cl Not reported; Cl may increase lipophilicity
3-(9H-carbazol-9-yl)-N′-(4-nitrobenzylidene) C22H18N4O3 4-NO2 Electron-withdrawing; potential antimicrobial activity
3-(9H-carbazol-9-yl)-N′-(3-nitrobenzylidene) C23H20N4O3 3-NO2 Moderate antibacterial activity
3-(9H-carbazol-9-yl)-N′-(2-hydroxy-1-naphthyl) C25H19N3O2 2-hydroxynaphthyl Strong H-bonding capacity
3-(9H-carbazol-9-yl)-N′-(3-ethoxy-2-hydroxy) C24H23N3O3 3-OEt, 2-OH Structural analog; likely similar logP

Key Observations:

Electron-Donating vs. Compounds with 4-NO2 () may exhibit stronger antimicrobial effects compared to chloro derivatives (). Hydroxyl (-OH) and ethoxy (-OEt) groups (e.g., ) improve solubility via H-bonding and moderate lipophilicity, respectively. The 4-OH group in the target compound may confer better aqueous solubility than 2-OH analogs ().

Biological Activity :

  • Compounds with oxadiazole rings (e.g., ) show broad-spectrum antibacterial and antifungal activity, with 4b, 4d, and 4e derivatives outperforming reference drugs like ciprofloxacin .
  • The naphthyl derivative () demonstrated enhanced π-π stacking, which could improve DNA intercalation or enzyme inhibition.

Synthetic Flexibility :

  • The hydrazide precursor () allows facile derivatization with diverse aldehydes, enabling rapid exploration of structure-activity relationships (SAR).

Crystallographic and Spectroscopic Characterization

  • SHELX Refinement : Structural confirmation of carbazole derivatives relies on programs like SHELXL, which refine crystallographic data to validate E-configuration and planarity .
  • Spectroscopic Trends : IR spectra typically show N-H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹). NMR signals for the imine proton (CH=N) appear at δ 8.2–8.5 ppm .

Biological Activity

3-(9H-Carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide, also known by its CAS number 314076-10-3, is a compound of interest due to its potential biological activities. This hydrazone derivative combines the structural motifs of carbazole and phenolic components, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3} with a molar mass of 401.46 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C24H23N3O3
CAS Number 314076-10-3
Molar Mass 401.46 g/mol
Synthesis Method Condensation reaction between carbazole and substituted hydrazones

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the carbazole moiety is known to exhibit antioxidant properties, while the phenolic component contributes to its potential as an anti-inflammatory agent.

Key Mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The phenolic structure is known to inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies have suggested that carbazole derivatives possess antimicrobial activity against a range of pathogens.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of similar carbazole derivatives, providing insights into the potential effects of this compound.

  • Antioxidant Activity : Research indicates that carbazole derivatives can effectively reduce oxidative stress markers in cellular models.
  • Cytotoxicity Assays : Compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer properties.

Case Studies

  • Study on Anticancer Properties : A study published in European Journal of Medicinal Chemistry explored the anticancer activity of various carbazole derivatives, highlighting their ability to induce apoptosis in human cancer cell lines (Xie et al., 2017) . The findings suggest that modifications similar to those in our compound could enhance efficacy.
  • Antimicrobial Activity Analysis : Another investigation assessed the antimicrobial properties of carbazole-based compounds against Gram-positive and Gram-negative bacteria, showing promising results that indicate a broad-spectrum activity (De Gruyter, 2024) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stressXie et al., 2017
CytotoxicityInduction of apoptosis in cancer cellsDe Gruyter, 2024
AntimicrobialBroad-spectrum activity against bacteriaPubMed Study

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide?

The synthesis typically involves a condensation reaction between a carbazole-derived hydrazide and a substituted benzaldehyde. Key steps include:

  • Hydrazide preparation : Reacting 3-(9H-carbazol-9-yl)propanehydrazide with a carbonyl compound under acidic or basic conditions .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to achieve high yields (>70%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track progress and purity .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the hydrazone linkage (δ 8.5–10.5 ppm for NH) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ≈ 430–450 g/mol) .
  • Infrared (IR) Spectroscopy : Bands at 1650–1680 cm⁻¹ indicate C=N stretching of the hydrazone group .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines (e.g., IC50 determination) .
  • Molecular docking : Preliminary computational studies can predict binding affinity to targets like topoisomerase II or tubulin .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be resolved?

  • Refinement tools : Use SHELXL for high-resolution refinement, applying constraints (e.g., SIMU, DELU) to manage positional disorder in the carbazole or ethoxyphenyl moieties .
  • Data collection : High-flux synchrotron sources improve resolution (<1.0 Å) for better electron density maps .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and avoid overinterpretation .

Q. How to address contradictory bioactivity data across studies?

  • Reproducibility checks : Validate assays under standardized conditions (e.g., cell line provenance, solvent controls) .
  • Meta-analysis : Compare structural analogs (e.g., nitro vs. ethoxy substituents) to identify substituent-dependent activity trends (see Table 1) .
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to confirm target specificity .

Table 1: Bioactivity Trends in Structural Analogs

Substituent (R)Activity (IC50, μM)Target
4-Nitrophenyl12.5 ± 1.2Topoisomerase II
3-Ethoxy-4-OH8.3 ± 0.9Tubulin
2-Hydroxyphenyl18.7 ± 2.1DNA intercalation
Data adapted from comparative studies .

Q. What strategies enhance structure-activity relationship (SAR) studies for carbazole-hydrazone derivatives?

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro) to improve DNA binding or electron-donating groups (e.g., ethoxy) for tubulin inhibition .
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict redox activity, while molecular dynamics simulate binding stability .
  • Pharmacophore mapping : Identify critical moieties (e.g., carbazole planar structure, hydrazone linker) for activity retention .

Methodological Challenges and Solutions

Q. How to design experiments for investigating photophysical properties in organic electronics?

  • UV-Vis and fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λmax ≈ 350–400 nm) to assess π-π* transitions .
  • Electrochemical analysis : Cyclic voltammetry determines redox potentials, correlating with charge transport efficiency .
  • Device fabrication : Test in OLED prototypes using spin-coated thin films to evaluate electroluminescence .

Q. What computational approaches validate mechanistic hypotheses for anticancer activity?

  • Docking simulations : Use AutoDock Vina to model interactions with apoptotic proteins (e.g., Bcl-2) .
  • QSAR models : Develop regression models linking substituent Hammett constants (σ) to cytotoxicity .
  • Pathway analysis : Integrate RNA-seq data to identify dysregulated pathways (e.g., p53 signaling) post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.